N-(4-ETHOXYPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
Overview
Description
N-(4-ethoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide typically involves the reaction of 4-ethoxyaniline with a suitable triazole derivative under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the formation of the triazole ring . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), which reduces pain perception and inflammation . Additionally, it may interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties, phenacetin was widely used in the past but has been withdrawn due to safety concerns.
Paracetamol (acetaminophen): A widely used analgesic and antipyretic, paracetamol is a metabolite of phenacetin and is considered safer.
Triazole-based antifungals: Compounds like fluconazole and itraconazole are used as antifungal agents and share structural similarities with N-(4-ethoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-2-22-10-5-3-9(4-6-10)16-12(21)11-17-13(19-18-11)20-7-14-15-8-20/h3-8H,2H2,1H3,(H,16,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXWCAISPMMPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.